molecular formula C9H9NO5 B3114508 Methyl 3-(hydroxymethyl)-4-nitrobenzoate CAS No. 201932-92-5

Methyl 3-(hydroxymethyl)-4-nitrobenzoate

Cat. No. B3114508
CAS RN: 201932-92-5
M. Wt: 211.17 g/mol
InChI Key: UZYJUGUGWPESHO-UHFFFAOYSA-N
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Description

“Methyl 3-(hydroxymethyl)benzoate” is a chemical compound with the IUPAC name “methyl 3-(hydroxymethyl)benzoate”. It has a molecular weight of 166.18 . It is a benzoate ester, a member of phenols, and a methyl ester . It is functionally related to a 3-hydroxybenzoic acid .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(hydroxymethyl)benzoate” consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-(hydroxymethyl)-4-nitrobenzoate” are not available, it’s worth noting that the hydroxymethyl group can enhance a drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents .


Physical And Chemical Properties Analysis

“Methyl 3-(hydroxymethyl)benzoate” is a solid at room temperature .

Scientific Research Applications

Crystal Structure Analysis

Methyl 4-hydroxy-3-nitrobenzoate, a compound related to Methyl 3-(hydroxymethyl)-4-nitrobenzoate, has been analyzed for its crystal structure. This compound crystallizes with two unique molecules in the asymmetric unit of the triclinic unit cell, exhibiting 12 hydrogen bonding and two π-stacking interactions, linking the molecules into infinite stacked sheets (Fu, Li, & Simpson, 2012).

Synthesis of Derivatives

The synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, a derivative of the compound, has been achieved from 4-hydroxy-3-nitrobenzoic methyl ester. This study determined the optimum reaction conditions, yielding a product of high purity (Yin Dulin, 2007).

Abraham Model Solute Descriptors

The Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid, a closely related compound, have been computed. This was based on measured solubility data in various solvents, aiding in understanding the compound's solubility and interaction with different solvents (Acree, Bowen, Horton, & Abraham, 2017).

Fischer Esterification Reaction

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification, a reaction that can be related to the synthesis of Methyl 3-(hydroxymethyl)-4-nitrobenzoate, has been demonstrated. This synthesis is a simple one-pot reaction suitable for an introductory organic chemistry course (Kam, Levonis, & Schweiker, 2020).

Spectral Studies and C-S Bond Fission

Novel alkyl derivatives of 4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates, similar to Methyl 3-(hydroxymethyl)-4-nitrobenzoate, have been synthesized and analyzed for their structure and spectral properties. The study also discusses carbon-sulfur bond fission reactions (El-Bardan, 1992).

Safety and Hazards

The safety data sheet for “Methyl 3-(hydroxymethyl)benzoate” indicates that it should be stored in a refrigerator . The product is labeled with the signal word “Warning” and the hazard statement “H302”, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

While specific future directions for “Methyl 3-(hydroxymethyl)-4-nitrobenzoate” are not available, the hydroxymethylation of drugs and lead compounds has been shown to enhance their pharmacodynamic and pharmacokinetic properties, suggesting potential future applications in this area .

properties

IUPAC Name

methyl 3-(hydroxymethyl)-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(12)6-2-3-8(10(13)14)7(4-6)5-11/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYJUGUGWPESHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(hydroxymethyl)-4-nitrobenzoate

Synthesis routes and methods

Procedure details

In a 5-liter three-necked round-bottomed flask equipped with a reflux condenser, overhead stirrer and nitrogen inlet, was placed 318 g of the previously prepared methyl 3-acetoxymethyl-4-nitrobenzoate and 3.21 of anhydrous methanol. To the resulting solution was bubbled in 40 g of hydrogen chloride and the resulting mixture was refluxed for 3 hours. After cooling to room temperature the solvent was removed using rotary evaporator yielding 273 g of methyl 3-hydroxymethyl-4-nitrobenzoate as a yellow solid containing traces of methanol, which was used as such in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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